3-Fluorophénylacétylène

Vue d'ensemble

Description

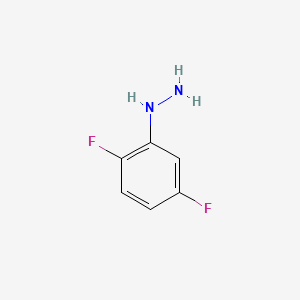

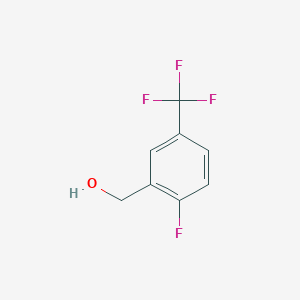

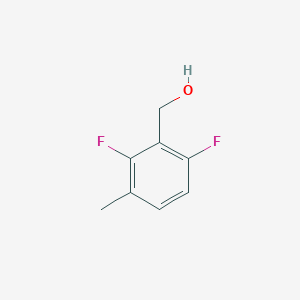

3-Fluorophenylacetylene is an organic compound with the molecular formula C8H5F. It is used as an intermediate in the synthesis of liquid crystals .

Synthesis Analysis

The synthesis of 3-Fluorophenylacetylene involves a multi-step reaction with two steps. The first step involves a reaction with magnesium in diethyl ether under heating conditions, yielding an 82% yield. The second step involves a reaction with butyllithium in diethyl ether, yielding an 84% yield .Molecular Structure Analysis

The molecular structure of 3-Fluorophenylacetylene has been studied using various spectroscopic methods. The relative location of the fluorine atom with respect to the acetylenic group can influence the transition energy and molecular vibration .Physical And Chemical Properties Analysis

3-Fluorophenylacetylene has a molecular weight of 120.12 g/mol. It has a density of 1.1±0.1 g/cm3, a boiling point of 148.7±23.0 °C at 760 mmHg, and a vapour pressure of 5.3±0.3 mmHg at 25°C .Applications De Recherche Scientifique

Synthèse organique

Le 3-Fluorophénylacétylène peut être utilisé comme élément de base dans la synthèse organique. Sa structure unique lui permet de participer à diverses réactions pour former des molécules organiques complexes .

Science des matériaux

En science des matériaux, le this compound peut être utilisé pour synthétiser de nouveaux matériaux aux propriétés souhaitées. L'atome de fluor dans la molécule peut interagir avec d'autres atomes de manière unique, conduisant à des matériaux aux propriétés nouvelles .

Recherche pharmaceutique

Le this compound peut être utilisé dans la synthèse de produits pharmaceutiques. La présence d'un atome de fluor peut améliorer l'activité biologique de certains médicaments .

Recherche agrochimique

De manière similaire à la recherche pharmaceutique, le this compound peut également être utilisé dans la synthèse d'agrochimiques. L'atome de fluor peut améliorer l'efficacité de certains pesticides et herbicides .

Science des polymères

En science des polymères, le this compound peut être utilisé comme monomère pour synthétiser des polymères aux propriétés uniques. La présence d'un atome de fluor peut affecter les propriétés physiques et chimiques du polymère résultant .

Recherche biochimique

Le this compound peut être utilisé dans la recherche biochimique comme une sonde pour étudier les systèmes biologiques. L'atome de fluor peut être utilisé comme un marqueur dans diverses techniques spectroscopiques .

Mécanisme D'action

Target of Action

3-Fluorophenylacetylene is an organic compound . .

Mode of Action

It is known to be used in organic synthesis reactions as a catalyst and ligand

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may participate in various chemical reactions and pathways.

Action Environment

3-Fluorophenylacetylene is a volatile organic compound and can cause irritation when it comes into contact with skin, eyes, or if inhaled . It should be handled with appropriate protective equipment such as gloves, goggles, and protective clothing . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from heat and direct sunlight, and the container should be kept sealed and stored in a cool, dry place . If contact occurs, the affected area should be rinsed immediately with plenty of water and medical attention should be sought .

Safety and Hazards

3-Fluorophenylacetylene may cause respiratory irritation, serious eye irritation, and skin irritation. It is also a flammable liquid and vapour. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

1-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRUTZFCVFUTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334284 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2561-17-3 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the fluorine atom influence the crystal structure of fluorophenylacetylenes?

A: The position of the fluorine atom significantly impacts the crystal structure of fluorophenylacetylenes due to differences in the manifestation of weak intermolecular interactions. Research has shown that both 2-fluorophenylacetylene (2FPA) and 3-fluorophenylacetylene (3FPA) exhibit dimorphism, meaning they can exist in two different crystalline forms. [] Interestingly, both 2FPA and 3FPA share a common polymorph (P21, Z = 2) but differ in their second polymorph. This difference arises from variations in how C–H···π and C–H···F interactions manifest depending on the fluorine position. [] In contrast, 4-fluorophenylacetylene (4FPA) exhibits a distinct crystal structure (space group P21/c, Z = 4) with entirely different interactions involving the fluorine atom. [] These findings highlight the significant role of fluorine in dictating the solid-state packing of these molecules.

Q2: Can you explain the vibrational characteristics of 3-Fluorophenylacetylene in the acetylenic and aromatic C-H stretching regions?

A: The vibrational spectra of 3-Fluorophenylacetylene in the acetylenic and aromatic C-H stretching regions are complex, exhibiting multiple bands due to anharmonic coupling. [] This means that the vibrational motion of the molecule cannot be accurately described as simple harmonic oscillation. Specifically, the acetylenic C-H stretching vibrations are coupled with other ring modes, including those involving displacements on the acetylenic group itself. [] This coupling scheme appears consistent across phenylacetylene and its fluorinated derivatives. Similarly, the aromatic C-H stretching region displays complexity due to coupling with C-C stretching and C-H in-plane bending modes. [] These insights were obtained through IR-UV double resonance spectroscopy combined with high-level ab initio anharmonic calculations. []

Q3: How does the dipole moment of 3-Fluorophenylacetylene influence its interaction with other molecules, particularly in the formation of π-stacked structures?

A: While the dipole moment of 3-Fluorophenylacetylene plays a role in its interactions, research suggests that π-stacking in this molecule transcends a simple electrostatic description based solely on dipole moment. [] Although density functional theory calculations indicate that π-stacked structures are energetically favored over other configurations involving C-H···π and C-H···F interactions, [] the dominance of dispersion forces in energy decomposition analysis suggests a more nuanced picture. [] Interestingly, despite having nearly identical dipole moments, 2-fluorophenylacetylene and 2,6-difluorophenylacetylene show significant differences in their ability to form π-stacked structures. [] This observation emphasizes that while electrostatics, influenced by the dipole moment, contributes to the formation of π-stacked structures, other factors, particularly dispersion forces, also play a critical role in stabilizing these arrangements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)